Product packaging for 6H-Pyrrolo[2,3-d]pyrimidine(Cat. No.:CAS No. 271-69-2)

6H-Pyrrolo[2,3-d]pyrimidine

Cat. No.: B11924856
CAS No.: 271-69-2
M. Wt: 119.12 g/mol
InChI Key: WGKLVRQVFFRLOJ-UHFFFAOYSA-N
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Description

6H-Pyrrolo[2,3-d]pyrimidine (CAS 271-69-2) is a nitrogen-containing heterocyclic compound that serves as a fundamental building block in medicinal chemistry. This scaffold, also known as a 7-deazapurine, is of significant research interest due to its structural resemblance to purine nucleotides, which allows it to interact with a variety of biological targets . Researchers extensively utilize this core structure to develop novel therapeutic agents. A key area of application is in addressing antimicrobial resistance (AMR); pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent broad-spectrum bioactivity, including antibacterial, antifungal, and antiviral effects . In cancer research, this scaffold is a privileged structure for designing kinase inhibitors. Its derivatives can function as multi-kinase inhibitors, simultaneously targeting proteins such as EGFR, VEGFR-2, Her2, and CDK2, which are crucial in cancer cell proliferation and survival . Some novel derivatives have been developed as first-in-class dual degraders of cyclin D1/3 and CDK4/6, exhibiting potent antiproliferative effects in breast cancer cell lines . The compound's versatility for further functionalization makes it an invaluable intermediate for synthetic expansion. It can undergo various reactions, including carbonyl-amine condensation and carbon-halogen bond formation, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B11924856 6H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

271-69-2

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

6H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1,3-4H,2H2

InChI Key

WGKLVRQVFFRLOJ-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=NC=NC2=N1

Origin of Product

United States

Synthetic Methodologies for 6h Pyrrolo 2,3 D Pyrimidine Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for building the pyrrolo[2,3-d]pyrimidine skeleton often rely on sequential reactions, including condensation and cyclization steps, to construct the fused bicyclic system from pyrimidine (B1678525) precursors.

Multi-step Reaction Sequences (e.g., Condensation, Cyclization)

Classical syntheses of pyrrolo[2,3-d]pyrimidine derivatives typically begin with a pre-formed, appropriately substituted pyrimidine ring. The pyrrole (B145914) ring is then annulated onto the pyrimidine core through a sequence of reactions. A common strategy involves using a 4-amino-5-substituted pyrimidine, where the substituent at the 5-position contains a reactive group that enables the formation of the five-membered pyrrole ring.

For instance, a 4-amino-5-cyanopyrimidine can be subjected to reductive cyclization to form the pyrrolo[2,3-d]pyrimidine system. Another well-established route starts from 4,5-diaminopyrimidines. These compounds can be condensed with α-haloketones or related three-carbon synthons. The initial condensation is followed by an intramolecular cyclization to furnish the pyrrole ring. Subsequent functional group manipulations, such as chlorination of a hydroxyl group followed by nucleophilic substitution, allow for the introduction of various substituents onto the pyrimidine ring, leading to a diverse range of derivatives. nih.govresearchgate.net These multi-step approaches, while versatile, often require purification of intermediates at each stage.

Dakin-West Reaction and Dimroth Rearrangement Strategy

A notable and efficient synthesis of a specific 4-(phenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivative utilizes a combination of the Dakin-West reaction and a Dimroth rearrangement. nih.govmdpi.com This process is lauded for its ecological and economical advantages, as it starts from inexpensive materials and avoids complex purification steps like chromatography. mdpi.com

The synthesis begins with the amino acid alanine (B10760859) and malononitrile (B47326). mdpi.com A key step involves a modified Dakin-West reaction, which transforms an α-amino acid into a keto-amide. nih.govresearchgate.net This is followed by pyrimidine ring formation in a one-pot reaction, which then undergoes a Dimroth rearrangement. mdpi.com The Dimroth rearrangement is a type of isomerization involving the relocation of heteroatoms within the heterocyclic system, typically proceeding through ring-opening and subsequent ring-closure, to yield the thermodynamically more stable product. drugfuture.com This particular sequence demonstrates a clever application of classical named reactions to create the target scaffold efficiently on a large scale. mdpi.com

Isay Cyclocondensation

While the Isay cyclocondensation is classically associated with the synthesis of pteridines (pyrazino[2,3-d]pyrimidines), its core principle of condensing a 1,2-dicarbonyl compound with a 4,5-diaminopyrimidine (B145471) is conceptually similar to methods used for pyrrolo[2,3-d]pyrimidines. A more directly relevant classical method for forming the five-membered ring of the 7-deazapurine system is the Traube purine (B94841) synthesis.

The Traube synthesis is a highly versatile method that typically involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon, such as formic acid or its derivatives, to form the imidazole (B134444) ring of purine. slideshare.netthieme-connect.deresearchgate.net By analogy, condensing a 4,5-diaminopyrimidine with a two-carbon synthon (like an α-haloketone or α-haloaldehyde) leads to the formation of the pyrrole ring in pyrrolo[2,3-d]pyrimidines. This reaction proceeds via an initial N-alkylation at the more nucleophilic 5-amino group, followed by intramolecular condensation and dehydration to close the five-membered ring. This classical cyclocondensation approach remains a fundamental strategy in the synthesis of this heterocyclic family.

Modern and Sustainable Synthetic Strategies

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. For the synthesis of pyrrolo[2,3-d]pyrimidines, this has led to the development of multicomponent reactions.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, have emerged as powerful tools for constructing complex molecules like pyrrolo[2,3-d]pyrimidines. nih.gov These reactions are highly efficient, reducing the number of synthetic steps, minimizing waste, and often proceeding under mild conditions. researchgate.netslideshare.net Several MCRs have been developed that utilize 6-aminouracil (B15529) derivatives as key building blocks. slideshare.net

One-pot Three-Component Reactions

A prominent example of a modern synthetic strategy is the one-pot, three-component reaction for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. researchgate.netslideshare.net This approach provides a green and rapid method with high yields and simple product isolation. researchgate.net

A well-documented procedure involves the reaction of an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative. researchgate.netslideshare.net The reaction is typically catalyzed by a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in a green solvent such as ethanol (B145695) at a mild temperature (e.g., 50 °C). researchgate.net This protocol offers numerous advantages, including high yields (often in the 73-95% range), short reaction times (60-80 minutes), and operational simplicity. nih.govresearchgate.net The reaction proceeds through a cascade of condensation and cyclization steps in a single pot, showcasing the elegance and efficiency of MCRs.

The versatility of this method allows for the generation of a library of derivatives by varying the arylglyoxal and the barbituric acid component, as shown in the table below.

Arylglyoxal (Ar group)Barbituric Acid DerivativeProductYield (%)Reference
PhenylBarbituric acid5-(1,3-Dimethyl-2,4-dioxo-6-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione90 researchgate.net
4-MethylphenylBarbituric acid5-(1,3-Dimethyl-2,4-dioxo-6-(p-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione95 researchgate.net
4-MethoxyphenylBarbituric acid5-(6-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione92 researchgate.net
4-ChlorophenylBarbituric acid5-(6-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione85 researchgate.net
Phenyl1,3-Dimethylbarbituric acid1,3-Dimethyl-5-(1,3-dimethyl-2,4-dioxo-6-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione84 researchgate.net
4-Chlorophenyl1,3-Dimethylbarbituric acid5-(6-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione73 researchgate.net
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. For 6H-pyrrolo[2,3-d]pyrimidine derivatives, this methodology facilitates efficient, one-pot, multicomponent reactions. One such approach involves the coupling of 6-aminouracil derivatives, arylglyoxals, and thiols or malononitrile to form diverse, functionalized pyrrolo[2,3-d]pyrimidine derivatives. nih.gov This method provides a greener and more rapid route to these complex molecules compared to conventional heating methods. nih.gov

The application of microwave irradiation is particularly advantageous in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a palladium-catalyzed cascade process involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition has been successfully employed for the synthesis of related pyrido[2,3-d]pyrimidines under microwave and solvent-free conditions, highlighting the efficiency of this technology. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and efficient tools for the functionalization of the this compound nucleus. researchgate.net These reactions allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of substituents onto the heterocyclic scaffold. researchgate.net The strategic application of reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Heck has been instrumental in the synthesis of novel derivatives with significant biological and material properties. researchgate.netosi.lv

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed process for forming C-C bonds between an organoboron compound and an organic halide or triflate. In the context of 6H-pyrrolo[2,3-d]pyrimidines, this reaction is frequently used to introduce aryl or heteroaryl substituents at various positions of the heterocyclic core. researchgate.netmdpi.com For example, the C-5 and C-6 positions of the pyrrolopyrimidine scaffold have been successfully functionalized using this method. The reaction of a halogenated pyrrolopyrimidine with a suitable boronic acid or ester in the presence of a palladium catalyst and a base affords the corresponding arylated or heteroarylated product. mdpi.com The choice of catalyst, such as Pd(dppf)Cl₂, is crucial for the efficiency of the transformation. mdpi.com

Examples of Suzuki-Miyaura Coupling Reactions
Starting MaterialCoupling PartnerCatalystPosition of SubstitutionReference
5-Iodo-7-SEM-protected-pyrrolopyrimidine(6-chloropyridin-3-yl)boronic acidPd(dppf)Cl₂C-5 mdpi.com
6-Iodo-7-SEM-protected-pyrrolopyrimidine3-pyridyl boronic acidPd(dppf)₂Cl₂C-6 mdpi.com
2,4,6-trichloropyrimidine4-fluorophenylboronic acidNot SpecifiedC-6 acs.org
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction has proven invaluable for the synthesis of N-arylated and N-heteroarylated amines, which are common motifs in pharmaceuticals. nih.govnih.gov In the synthesis of this compound derivatives, this method is employed to introduce various amine functionalities. The reaction typically involves coupling a halo-substituted pyrrolopyrimidine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP), and a base. nih.gov This transformation has been successfully applied to introduce substituents at the C-4 position of the pyrrolopyrimidine ring. nih.govnih.gov

Examples of Buchwald-Hartwig Amination Reactions
Pyrrolopyrimidine SubstrateAmine Coupling PartnerCatalyst System (Catalyst/Ligand)BasePosition of SubstitutionReference
N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineVarious aminesPd(OAc)₂ / BINAPCs₂CO₃Pyridine ring attached at C-4 nih.gov
Pyrrolo[2,3-d]pyrimidine coreAliphatic secondary amines and anilinesPalladium-pyrimidine complexNot SpecifiedC-4 acs.org
Halogenated pyrrolo[2,3-d]pyrimidineVarious aminesNot SpecifiedNot SpecifiedNot Specified nih.gov
Stille and Heck Coupling Reactions

The Stille and Heck reactions are also important palladium-catalyzed methods for C-C bond formation. researchgate.net The Stille reaction involves the coupling of an organotin compound with an organic halide. It has been utilized in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, for example, in the preparation of 2-pivaloylamino-4-vinylpyrrolo[2,3-d]pyrimidine by reacting 4-chloro-2-pivaloylaminopyrrolo[2,3-d]pyrimidine with tributylvinylstannane. researchgate.net The Heck reaction, which couples an unsaturated halide with an alkene, also serves as a valuable tool for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.netosi.lv

Regioselectivity in Palladium-Catalyzed Reactions

Regioselectivity is a critical aspect of the functionalization of polyhalogenated pyrrolo[2,3-d]pyrimidines. The inherent reactivity of the different positions on the pyrimidine ring generally follows the order C4(6) > C2 > C5 for both palladium-catalyzed couplings and nucleophilic aromatic substitution (SNAr) reactions. acs.org This intrinsic reactivity allows for selective functionalization. For instance, in Suzuki and Stille couplings, a strong preference for reaction at the C4 position is often observed. acs.org

However, this selectivity can be modulated by the choice of catalyst, ligands, and reaction conditions. nsf.gov A mild and highly selective C6 arylation of pyrrolo[2,3-d]pyrimidine derivatives has been achieved using a synergistic combination of Pd(II)/TEMPO catalysis and CF₃CO₂H promotion, proceeding at room temperature without the need for a silver co-catalyst or base. acs.org The use of sterically hindered N-heterocyclic carbene (NHC) ligands can also override the conventional reactivity patterns, promoting cross-coupling at typically less reactive sites. nsf.gov This ligand-controlled regioselectivity opens up synthetic routes to previously inaccessible substitution patterns. nsf.gov

Copper-Catalyzed Coupling Reactions

While palladium catalysts are dominant in cross-coupling chemistry, copper-catalyzed reactions offer a more economical and environmentally benign alternative. tandfonline.comtandfonline.com Copper-catalyzed methods have been developed for the synthesis of key intermediates in the preparation of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comfigshare.com For example, a green and simple copper-catalyzed method was developed for the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. tandfonline.comfigshare.com This approach highlights the potential of using less expensive and less toxic metals to achieve valuable chemical transformations in this heterocyclic system. tandfonline.com

Strategies for Scaffold Functionalization and Diversification

A primary strategy for functionalizing the pyrrolo[2,3-d]pyrimidine scaffold is through nucleophilic aromatic substitution, particularly by introducing amino groups. This is most commonly achieved by the displacement of a halogen, typically chlorine, at the C4 position.

The scope of this amination reaction in water has been evaluated with a variety of aniline (B41778) derivatives, showing that meta- and para-substituted anilines generally provide good yields. karazin.ua However, the reaction is less effective for ortho-substituted anilines with low pKa values (below 1), where steric hindrance and reduced nucleophilicity of the aniline impede the reaction. karazin.ua While acidic conditions are favorable for reactions with anilines, aliphatic and benzylic amines react poorly. These amines can, however, be effectively coupled in water without the need for an acid catalyst. karazin.ua

The general scheme for this amination is the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a primary or secondary amine, often heated in a suitable solvent like ethanol or n-butanol, to yield the corresponding 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative. mdpi.com

Table 1: Examples of Amination Reactions on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant 1AmineConditionsProductReference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAniline0.1 equiv. HCl, H₂O, 80°CN-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine karazin.ua
4-chloro-7H-pyrrolo[2,3-d]pyrimidineEthyl-4-aminobenzoateAbsolute Ethanol, RefluxEthyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate mdpi.com
4-chloro-7H-pyrrolo[2,3-d]pyrimidineEthyl 2-(4-aminophenyl)acetateNucleophilic SubstitutionEthyl 2-(4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetate nih.gov

The displacement of thioalkyl groups, such as a methylthio (-SCH₃) group, represents another viable strategy for introducing nucleophiles onto the pyrrolo[2,3-d]pyrimidine core. Thioethers can serve as effective leaving groups, particularly after activation through oxidation.

While less common than the displacement of halogens, the methylthio group at positions like C2 or C4 can be substituted by various nucleophiles. The reactivity of the thioether as a leaving group can be significantly enhanced by oxidizing the sulfur atom to a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃). This oxidation increases the electrophilicity of the attached carbon atom, making it more susceptible to nucleophilic attack.

Table 2: Conceptual Displacement of an Activated Thioalkyl Group
Starting MaterialActivation StepNucleophile (Nu-H)ProductReference Principle
4-methylthio-7H-pyrrolo[2,3-d]pyrimidineOxidation to 4-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidineR-NH₂ (Amine)N-R-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov

Diversification of the pyrrolo[2,3-d]pyrimidine scaffold is crucial for exploring structure-activity relationships (SAR). Beyond amination, various substituents can be introduced at different positions of the bicyclic system.

Halogenation: Halogens can be introduced onto the pyrrole ring through electrophilic aromatic halogenation. For example, reacting a tricyclic pyrrolo[2,3-d]pyrimidine system with N-halosuccinimides (NCS, NBS, or NIS) can lead to the formation of carbon-halogen bonds, yielding 3-halo-substituted derivatives. mdpi.com These halogenated intermediates are valuable as they can be used in subsequent cross-coupling reactions.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura coupling is frequently employed to introduce substituents at positions that have been pre-functionalized with a halogen (e.g., iodine or bromine). For instance, a 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate can be coupled with various boronic acids to introduce a wide range of substituents at the C6 position of the pyrrole ring. nih.gov

N-Substitution: The nitrogen atom at the 7-position of the pyrrole ring can be readily functionalized. N-alkylation or N-arylation can be achieved by reacting the 7H-pyrrolo[2,3-d]pyrimidine with alkyl or aryl halides in the presence of a base. scispace.com Protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, are also commonly placed on this nitrogen to facilitate reactions at other positions of the scaffold, after which the protecting group can be removed.

These functionalization strategies allow for the systematic modification of the this compound scaffold, enabling the synthesis of diverse libraries of compounds for biological screening.

Table 3: Examples of Substituent Introduction Reactions
PositionReaction TypeReagentsSubstituent IntroducedReference
C3HalogenationN-Chlorosuccinimide (NCS)-Cl mdpi.com
C6Suzuki-Miyaura CouplingAryl boronic acid, Pd catalyst-Aryl nih.gov
N7AlkylationAlkyl halide, Base-Alkyl scispace.com

Advanced Spectroscopic and Structural Elucidation Techniques for 6h Pyrrolo 2,3 D Pyrimidine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 6H-pyrrolo[2,3-d]pyrimidine derivatives. acs.org Both proton (¹H) and carbon-13 (¹³C) NMR are routinely utilized to confirm the synthesized structures. nih.gov

¹H NMR and ¹³C NMR for Structural Confirmation

¹H NMR spectroscopy provides valuable information about the chemical environment of protons within the molecule. For instance, in a series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs, the proton at the 2-position of the pyrrolo[2,3-d]pyrimidine core typically appears as a distinct singlet in the range of δ 8.13–8.25 ppm. mdpi.com The chemical shifts and coupling constants of protons on the pyrrole (B145914) and pyrimidine (B1678525) rings, as well as on various substituents, are meticulously analyzed to confirm the connectivity of the atoms. mdpi.comnih.gov For example, the presence of a singlet at δ 11.64 ppm in the ¹H NMR spectrum of a derivative in DMSO-d₆ is indicative of the N-H proton of the pyrrole ring. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Analog in DMSO-d₆
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-28.13 (s)-
C-2-151.6
C-4-158.0
H-56.54 (dd, J = 3.6, 1.7 Hz)-
C-5-101.9
C-6-121.1
N7-H11.64 (s)-
C-7a-150.7
C-4a-101.4

Data extracted from a representative compound. mdpi.com Actual shifts may vary based on substitution patterns.

Chemical Shift Analysis in Regioisomer Differentiation

NMR spectroscopy is particularly powerful in differentiating between regioisomers, which are compounds with the same molecular formula but different arrangements of substituents. In the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers, ¹H NMR was instrumental in distinguishing between the desired pyrrolo[2,3-d]pyrimidine and the furo[2,3-d]pyrimidine (B11772683) byproduct. nih.gov A key diagnostic feature was the chemical shift of the H₅ proton, which appeared at approximately δ 5.95 ppm for the pyrrolo[2,3-d]pyrimidine, whereas the corresponding H₆ proton in the furo[2,3-d]pyrimidine was observed at a downfield shift of δ 7.14 ppm. nih.gov This significant difference in chemical shifts allows for the unambiguous assignment of the correct regioisomeric structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound analogs. High-resolution mass spectrometry (HRMS) is frequently used to obtain the exact mass of the synthesized compounds, which in turn confirms their molecular formula. nih.govmdpi.com The observed mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺) is compared with the calculated value, and a close match provides strong evidence for the proposed structure. mdpi.commdpi.com For example, for a synthesized derivative with the molecular formula C₂₀H₂₁N₆, the calculated [M+H]⁺ was 345.1828, and the found value was 345.1828, confirming the elemental composition. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound derivatives. nih.govmdpi.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. Characteristic stretching and bending vibrations for N-H, C=O, C-N, and C-H bonds can be observed in the IR spectrum, providing evidence for the presence of the pyrrole and pyrimidine rings and any attached functional groups. The structural confirmation of synthesized compounds is often supported by IR data. nih.govmdpi.com

Interactive Data Table: Typical IR Absorption Bands for this compound Analogs
Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Pyrrole)3400-3200
C-H Stretch (Aromatic)3100-3000
C=N Stretch (Pyrimidine)1650-1550
C=C Stretch (Aromatic)1600-1450

Ranges are approximate and can vary with substitution.

High-Performance Liquid Chromatography (HPLC) for Purity and Characterization

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of synthesized this compound analogs. researchgate.net By separating the components of a mixture, HPLC can determine the percentage of the desired compound and detect the presence of any impurities. Purity is a critical parameter, especially for compounds intended for biological evaluation. For instance, several synthesized pyridine-based pyrrolo[2,3-d]pyrimidine analogs were reported with purities greater than 90%, as determined by HPLC. mdpi.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is used to experimentally verify the empirical formula of a newly synthesized this compound derivative. researchgate.net The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the structural integrity and purity of the compound.

Computational and Theoretical Studies on 6h Pyrrolo 2,3 D Pyrimidine Systems

Molecular Docking Investigations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. For 6H-pyrrolo[2,3-d]pyrimidine systems, these studies provide critical insights into binding modes, affinities, and the structural basis for inhibitory activity against various biological targets.

Molecular docking simulations have been extensively applied to predict the binding interactions and affinities of this compound derivatives with a range of protein targets, primarily kinases. These studies reveal that the pyrrolo[2,3-d]pyrimidine nucleus often mimics the adenine (B156593) moiety of ATP, forming key hydrogen bonds with the hinge region of the kinase ATP binding site. nih.govnih.gov

For instance, docking studies of isatin-pyrrolo[2,3-d]pyrimidine hybrids against EGFR, VEGFR2, and Her2 kinases were performed to understand their potential interactions. nih.gov Similarly, novel derivatives were docked into the active site of CDK4/6, showing favorable binding interactions with residues such as VAL-101, ILE-19, and LYS-147. tandfonline.com In the context of RET kinase, a lead compound from a pyrrolo[2,3-d]pyrimidine series was identified, and computational studies were used to propose its binding pose within the RET pocket. nih.gov

The binding energies, calculated to predict affinity, are a key output of these simulations. A study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' used docking to evaluate their binding energies against EGFR, VEGFR2, Her2, and CDK2. mdpi.comnih.gov The results for a particularly potent compound, 5k, indicated strong affinities comparable to reference inhibitors like erlotinib (B232) and sunitinib. mdpi.comnih.gov Docking studies of other derivatives against various microbial enzymes, such as Sterol 14-demethylase and Gyrase B, also revealed decreased binding energies, suggesting potent inhibitory activity. researchgate.net

Derivative/CompoundTarget Protein(s)Predicted Binding Energy (kcal/mol)Key Interacting Residues
Compound 5kEGFR, VEGFR2, Her2, CDK2-8.5 to -9.7Not specified in abstract
Isatin-pyrrolo[2,3-d]pyrimidine hybridsEGFR, VEGFR2, Her2Not specifiedNot specified
ZINC91325512CDK4/6Not specifiedVAL-101, ILE-19, LYS-147
Thienoyl Regioisomers (5 and 7)Folate Receptor α (FRα)-37.94 kJ/mol (5), -38.61 kJ/mol (7)Tyr60, Phe62, Trp102, Trp134, His135, Trp140
Pyrrolo[2,3-d]pyrimidine-imine (8g)DDR2Not specifiedNot specified

A critical aspect of kinase regulation involves the conformational state of the activation loop, particularly the Aspartate-Phenylalanine-Glycine (DFG) motif. nih.gov The "DFG-in" state is catalytically competent, while the "DFG-out" conformation is an inactive state where the Asp and Phe residues swap positions. nih.govresearchgate.net This conformational change creates a new allosteric pocket adjacent to the ATP-binding site, which can be targeted by so-called type II inhibitors. nih.govnih.gov

Several studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can act as type II inhibitors, binding to and stabilizing the DFG-out conformation. For example, X-ray co-crystal structures of a highly selective pyrrolo[2,3-d]pyrimidine inhibitor (compound 23) bound to Colony-Stimulating Factor 1 Receptor (CSF1R) revealed that the protein adopts a DFG-out-like conformation. nih.govacs.org This binding mode is distinct from ATP-competitive inhibitors that target the DFG-in state. nih.gov The ability of these compounds to induce and bind to this inactive conformation contributes to their selectivity and potency. nih.gov The diphenylurea moiety present in some pyrrolopyrimidine derivatives is known to occupy the hydrophobic pocket created by the DFG-out conformational change. nih.gov

Similarly, molecular dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) showed that the hinge region had the strongest interactions with the inhibitors, which was the main reason for their inhibitory capacity. nih.gov For 6-substituted pyrrolo[2,3-d]pyrimidine antifolates targeting Folate Receptor α, docking analyses detailed how a change in the orientation of a thiophene (B33073) side chain provided additional hydrophobic interactions with Trp140, His135, and the side chain of Phe62 in the binding pocket. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

To assess the drug-like properties of novel this compound derivatives early in the discovery process, in silico ADMET prediction methodologies are frequently employed. researchgate.neteurekaselect.com These computational tools predict various pharmacokinetic and toxicological parameters based on the chemical structure of the compound.

Protocols such as the pkCSM algorithm are used to evaluate properties including intestinal absorption, blood-brain barrier penetration, metabolism, and various toxicity endpoints. mdpi.comnih.gov For a series of endoperoxide-pyrrolo[2,3-d]pyrimidine hybrids, ADMET predictions indicated that the calculated log P (C log P) values for all target compounds were within a range (2 to 4) that satisfies drug-likeness criteria, implying favorable solubility and membrane permeability. rsc.org Studies consistently report that newly designed pyrrolo[2,3-d]pyrimidine compounds adhere to Lipinski's rule of five, indicating good potential for oral bioavailability. mdpi.com These predictive studies are crucial for prioritizing compounds for synthesis and further experimental testing. eurekaselect.comtandfonline.com

Compound SeriesPrediction Tool/MethodKey Predicted Properties
Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'pkCSMAdherence to Lipinski's rule of five, favorable drug-like characteristics. mdpi.com
Endoperoxide-pyrrolo[2,3-d]pyrimidine derivativesNot specifiedC log P values between 2 and 4, implying good solubility and membrane permeability. rsc.org
Pyrrolo[2,3-d] pyrimidine (B1678525) derivatives as CDK4 inhibitorsSwissADME, ToxiMDrug-likeness, pharmacokinetic behavior, toxicity profile. eurekaselect.com
Various pyrrolo[2,3-d]pyrimidine derivativesNot specifiedPhysicochemical properties, drug-likeness, ADME parameters. researchgate.net

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Methodologies

The design of novel this compound inhibitors often relies on structure-based and fragment-based methodologies. These approaches leverage structural information from known ligand-target complexes to create new molecules with improved potency and selectivity.

A prominent example is the use of molecular hybridization and scaffold hopping. nih.govmdpi.comresearchgate.net In one study, researchers designed new CSF1R inhibitors by merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. nih.govmdpi.com The initial design concept was supported by molecular docking studies, which showed a good spatial overlap between the core of the proposed hybrid molecule and the co-crystallized ligand. mdpi.com This strategy combines known pharmacophoric elements to generate novel chemical entities with potentially enhanced properties. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold is frequently used as a starting point or "warhead" in such designs due to its proven ability to interact with the kinase hinge region. nih.gov

Protein Crystallography and Co-crystal Structure Analysis

While computational methods are powerful, experimental validation of binding modes through protein crystallography is the gold standard. Co-crystal structure analysis provides definitive, high-resolution information about the interactions between a ligand and its target protein.

For the this compound class, a protein co-crystal structure of a selective inhibitor (compound 23) in complex with the CSF1R kinase was obtained. nih.govacs.org The structure was resolved to 1.9 Å, providing a detailed view of the binding interactions. nih.gov This crystallographic data confirmed that the inhibitor binds to the DFG-out inactive conformation of the kinase, validating the predictions from molecular modeling. nih.govacs.org In another study, the crystal structure of a tricyclic pyrrolo[2,3-d]pyrimidine-imine was determined, and its crystallographic data were deposited (CCDC: 2169282), providing precise structural information for that specific derivative. mdpi.com Such structures are invaluable for SBDD, enabling the rational design of next-generation inhibitors with optimized interactions within the target's binding site.

Medicinal Chemistry and Pharmacological Relevance of 6h Pyrrolo 2,3 D Pyrimidine Derivatives

General Biological Activities and Therapeutic Applications

Derivatives of 6H-pyrrolo[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, leading to their investigation for various therapeutic applications. nih.gov These compounds have shown potential as antifolate, antiviral, antimicrobial, anti-inflammatory, and immunomodulatory agents. nih.govrsc.org

A significant area of research for this compound derivatives has been their role as antifolates that inhibit de novo purine (B94841) biosynthesis. nih.govnih.gov These compounds are designed to selectively enter tumor cells that overexpress folate receptors (FRs) or the proton-coupled folate transporter (PCFT). nih.govnih.gov Once inside the cell, they primarily target and inhibit glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the purine biosynthesis pathway. nih.govsemanticscholar.org This inhibition disrupts the production of purines, which are essential for DNA and RNA synthesis, thereby leading to cytotoxic effects in cancer cells. nih.govnih.gov

Several studies have synthesized and evaluated series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates. nih.govnih.gov The potency and selectivity of these compounds are influenced by the length of the carbon bridge connecting the pyrrolo[2,3-d]pyrimidine core to the L-glutamate side chain. nih.govnih.gov For instance, analogs with shorter carbon bridges (3 and 4 carbons) have shown increased antiproliferative activities. nih.gov One such derivative, LY231514, and its polyglutamated forms have demonstrated potent inhibition of not only thymidylate synthase but also dihydrofolate reductase (DHFR) and GARFTase. semanticscholar.org

CompoundTarget Enzyme(s)Observed EffectReference
6-Substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolatesGARFTaseInhibition of de novo purine biosynthesis, potent inhibition of KB and IGROV1 human tumor cells. nih.govnih.gov
LY231514 (and its polyglutamates)Thymidylate Synthase, DHFR, GARFTasePotent inhibition of multiple folate-requiring enzymes. semanticscholar.org

The pyrrolo[2,3-d]pyrimidine scaffold has been a focal point in the search for novel antiviral and antimicrobial agents. nih.govrsc.org Its structural diversity and adaptability make it a promising framework for developing compounds that can combat various pathogens. nih.gov

In antiviral research, derivatives of this scaffold have been investigated for their activity against a range of viruses. researchgate.net For example, certain synthesized pyrrolo[2,3-d]pyrimidine derivatives have shown promising antiviral activities, including activity against the Newcastle disease virus. researchgate.net

In the realm of antimicrobial research, these compounds have been evaluated for their efficacy against both bacterial and fungal pathogens. nih.govrsc.org Studies have identified 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus. nih.gov The antimicrobial potency of these derivatives is often influenced by the nature and position of substituents on the core structure. nih.gov For instance, the presence of a bromo or iodo substitution in the 4-benzylamine group and a hydroxyl group in the meta or para position of the 6-aryl unit significantly impacts the minimum inhibitory concentration (MIC). nih.gov Some of these compounds have also exhibited synergistic effects when combined with antimicrobial peptides. nih.gov

Pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their anti-inflammatory and immunomodulatory properties. rsc.org The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. nih.gov

Research has shown that certain pyrrolo[2,3-d]pyrimidine analogs can significantly inhibit the activity of COX-2, an enzyme involved in the inflammatory response. nih.gov For instance, compounds like 2b ((7-(4-Methoxyphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-hydrazine) and 9b (4-(3,5-Dimethyl-4H-pyrazol-1-yl)-7-(4-Methoxyphenyl)-5,6-diphenyl-4,7dihydro-3H-pyrrolo[2,3-d]pyrimidine) have demonstrated good anti-inflammatory activity in in vivo studies. researchgate.net The anti-inflammatory profiles of some of these derivatives have been found to be comparable to that of ibuprofen. nih.gov

Targeted Enzyme and Receptor Modulation

The structural resemblance of the this compound nucleus to adenine (B156593) makes it an ideal scaffold for designing inhibitors that target the ATP-binding site of various enzymes, particularly kinases. nih.gov

Kinase inhibition has emerged as a primary focus for the therapeutic application of this compound derivatives. nih.govmdpi.com These compounds have been extensively investigated as inhibitors of a wide range of protein kinases, which play crucial roles in cell signaling pathways that are often dysregulated in diseases like cancer. nih.govsnv63.ru The pyrrolo[2,3-d]pyrimidine core can act as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. nih.govnih.gov

A significant number of this compound derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govresearchgate.net These compounds are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its signaling pathway and inhibiting cancer cell proliferation. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these inhibitors. nih.gov For example, 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines have been identified as a potent class of EGFR kinase inhibitors. researchgate.net Further modifications of this scaffold have led to the development of compounds with low nanomolar IC50 values against EGFR. researchgate.net

Recent research has focused on developing fourth-generation EGFR inhibitors that can overcome acquired resistance mutations, such as the T790M/C797S triple mutation in non-small cell lung cancer (NSCLC). acs.org A series of pyrrolo[2,3-d]pyrimidine derivatives have been identified that show subnanomolar IC50 values against these resistant mutants while sparing wild-type EGFR. acs.orgnih.gov

Compound ClassTargetKey FindingsReference
4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidinesEGFR Protein Tyrosine KinaseIdentified as a novel class of potent EGFR inhibitors with IC50 values in the low nanomolar range. researchgate.net
Pyrrolo[2,3-d]pyrimidine derivatives (Fourth-Generation)EGFR19del/T790M/C797S and EGFRL858R/T790M/C797SCompound 31r shows subnanomolar IC50 values against triple mutant EGFR while sparing wild-type EGFR. acs.org
Covalent Pyrrolo[2,3-d]pyrimidine derivativesMutant EGFRCompound 12i selectively inhibits HCC827 cells with EGFR activating mutation with up to 493-fold increased efficacy compared to normal cells. nih.gov

Kinase Inhibition as a Primary Research Focus

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are crucial mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 has been a primary strategy in the development of anti-cancer therapies. The pyrrolo[2,3-d]pyrimidine core has been successfully utilized to design potent VEGFR-2 inhibitors.

Researchers have synthesized series of novel pyrrolo[2,3-d]pyrimidine-based compounds, demonstrating significant inhibitory activity against VEGFR-2 in the nanomolar range. nih.gov For instance, derivatives featuring biaryl urea (B33335) moieties have shown exceptional potency. nih.gov Structure-activity relationship (SAR) studies have been pivotal in optimizing these compounds, leading to the identification of potential candidates for further development as targeted anticancer agents. nih.govresearchgate.net

In one study, a series of fifteen compounds combining the pyrrolo[2,3-d]pyrimidine and hydrazone moieties were designed and synthesized. Among them, compounds 6j and 6c exhibited selective VEGFR-2 inhibition. researchgate.net Another study focused on linking the pyrrolo[2,3-d]pyrimidine scaffold to diarylureas, resulting in compounds with potent VEGFR2 inhibitory activity. researchgate.net The introduction of a fluorine atom at the phenyl moiety near the urea group, mimicking the structure of regorafenib, was explored to enhance VEGFR2 inhibitory activity. researchgate.net

Inhibitory Activity of this compound Derivatives against VEGFR-2
CompoundVEGFR-2 IC50 (nM)
12d11.9
15c13.6
Cyclin-Dependent Kinase (CDK) Inhibitors (e.g., CDK2, CDK4/6)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a central role in regulating the cell cycle. nih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov The this compound scaffold has been instrumental in the development of inhibitors targeting various CDKs, including CDK2, CDK4, and CDK6. nih.govgoogle.com

A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been identified as highly selective CDK2 inhibitors. nih.gov Starting from a high-throughput screening hit, scaffold hopping led to this core structure, which demonstrated promising initial selectivity within the CDK family. Further optimization resulted in compounds with over 200-fold selectivity for CDK2 over other CDKs like CDK1, CDK4, CDK6, CDK7, and CDK9. nih.gov This selectivity is crucial as resistance to CDK4/6 inhibitors can be mediated by a compensatory pathway involving CDK2. nih.gov

Furthermore, novel pyrrolopyrimidine compounds have been developed as potent CDK4/6 inhibitors. google.comgoogle.com These compounds are being investigated for their potential in treating cancers such as mantle cell lymphoma, liposarcoma, non-small cell lung cancer, melanoma, squamous cell esophageal cancer, and breast cancer. google.com In 2020, a new series of imidazole[1′,2′:1,6]pyrido[2,3-d]pyrimidin derivatives were synthesized as CDK4/6 inhibitors, with compound 22 showing IC50 values of 0.8 nM and 2.0 nM against CDK4 and CDK6, respectively. nih.gov

Inhibitory Activity of this compound Derivatives against CDKs
CompoundTargetIC50 (nM)
21aCDK410
21aCDK626
22CDK40.8
22CDK62.0
24CDK42.2
24CDK62.5
Proto-oncogene Tyrosine-protein Kinase Src Inhibitors

The Src family of non-receptor tyrosine kinases are involved in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. nih.gov Elevated Src activity is frequently observed in various cancers, including glioblastoma multiforme (GBM), making it a compelling target for anticancer drug development. nih.govmdpi.com

A novel series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and identified as potent and selective inhibitors of Src kinase. nih.gov Enzymatic assays against a panel of kinases revealed an unexpected selectivity of these compounds for Src. nih.gov For instance, compound 8h demonstrated a considerable cytotoxic effect against the U87 glioblastoma cell line with an IC50 value of 7.1 μM. nih.gov Molecular docking and MM-GBSA analysis indicated that these compounds efficiently interact with the ATP-binding site of Src. nih.gov

Inhibitory and Cytotoxic Activity of a this compound Derivative
CompoundTargetActivityValue
8hU87 GBM cell lineIC507.1 µM
p21-activated Kinase (PAK4) Inhibition

p21-activated kinase 4 (PAK4) is a member of the PAK family of serine/threonine kinases that act as key effectors of Rho family GTPases. aacrjournals.org Overexpression of PAK4 has been linked to the development of several cancers. mdpi.com Consequently, PAK4 has emerged as a promising target for cancer therapy.

Recently, a 7H-pyrrolo[2,3-d]pyrimidine scaffold was utilized to develop a compound, designated as 17 , which displayed excellent activity against PAK4 with an IC50 value of 2.7 nM. nih.gov This compound also showed potent inhibition of proliferation in MV4-11 cells with an IC50 of 7.8 nM. nih.gov Molecular docking studies suggest that the pyrrolo[2,3-d]pyrimidine core of this inhibitor binds to the ATP-binding cleft of PAK4 through a network of hydrogen bonds. nih.govnih.gov The inhibitory mechanism of four 7H-pyrrolo[2,3-d]pyrimidine derivatives as competitive inhibitors of PAK4 has been investigated at a molecular level, revealing strong interactions with the hinge region and surrounding residues. nih.gov

Inhibitory Activity of a this compound Derivative against PAK4
CompoundTargetIC50 (nM)
17PAK42.7
PF-03758309PAK44.5 (Kd)
Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is essential for the survival of various B-cell malignancies. uni.lu This has made BTK a significant target for the treatment of hematological cancers. nih.govyoutube.com

A series of novel reversible BTK inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have been designed. nih.gov Knowledge of the binding mode of the preclinical drug RN486 led to the design of new inhibitors that conformationally restrain key pharmacophoric groups. nih.gov Comprehensive SAR studies led to the identification of compound 4x , which displayed superior activity in both BTK enzyme (IC50 = 4.8 nM) and cellular inhibition (IC50 = 17 nM) assays compared to RN486. nih.gov In 2018, another 7H-pyrrolo[2,3-d]pyrimidine derivative, compound 20 , was identified as a covalent irreversible BTK inhibitor with an IC50 of 21.7 nM. nih.gov

Inhibitory Activity of this compound Derivatives against BTK
CompoundBTK IC50 (nM)
4x4.8
2021.7
Aurora Kinase A Inhibitors

The Aurora kinases are a family of serine/threonine kinases that are critical for regulating mitosis. mdpi.com Overexpression of Aurora kinase A is frequently observed in various human cancers, making it an attractive target for anticancer drug discovery. nih.gov

A new class of Aurora A inhibitors has been identified based on a 2-amino-pyrrolo[2,3-d]pyrimidine scaffold. nih.gov Synthesis and SAR studies of this novel series have led to the discovery of compounds with nanomolar activity in biochemical assays and the ability to inhibit tumor cell proliferation. nih.gov One of the most potent compounds, 30 , exhibited an IC50 of 0.008 µM against Aurora A and demonstrated anti-proliferative activity against several tumor cell lines. nih.gov

Inhibitory Activity of a this compound Derivative against Aurora A
CompoundAurora A IC50 (µM)
300.008
RET Kinase (Wild-type and Mutant) Inhibitors

The rearranged during transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and urogenital systems. nih.gov Gene fusions and point mutations in RET are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. nih.govnih.gov

The pyrrolo[2,3-d]pyrimidine scaffold has been explored for the inhibition of both wild-type RET and its drug-resistant mutants. nih.govnih.govarizona.edu A lead compound, 59 , was identified that shows low nanomolar potency against both wild-type RET and the V804M mutant. nih.govnih.gov This compound also demonstrated growth inhibition of a CCDC6-RET gene fusion-driven NSCLC cell line. nih.gov Further optimization of the pyrrolo[2,3-d]pyrimidine core resulted in compound 1 , which showed potent in vitro RET kinase inhibition and robust in vivo efficacy in RET-driven tumor xenograft models. novartis.comacs.org

Inhibitory Activity of this compound Derivatives against RET Kinase
CompoundTargetPotency
59RET-wtLow nanomolar
59RET V804MLow nanomolar
1Potent in vitro RET kinase inhibition
Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in tumor invasion and metastasis. researchgate.netnih.gov Consequently, the development of novel and potent FAK inhibitors is a key strategy in cancer drug discovery. Researchers have successfully designed and synthesized a series of FAK inhibitors based on the this compound scaffold using a cyclization strategy. researchgate.net

Within this series, compound 10b (also referred to as HMC-18NH) demonstrated exceptional inhibitory activity against FAK, with an IC50 value of 9.9 nM. researchgate.net Beyond its enzymatic inhibition, compound 10b exhibited potent cytotoxic effects against the A549 lung cancer cell line, with an IC50 of 0.8 μM. researchgate.net Further mechanistic studies revealed that compound 10b effectively suppressed invasion and migration, promoted apoptosis, and arrested A549 cells in the G2/M phase of the cell cycle. researchgate.net These findings identify compound 10b as a promising lead compound for further optimization in the development of FAK-targeted anticancer therapies. researchgate.net

Table 1: Activity of Pyrrolo[2,3-d]pyrimidine-based FAK Inhibitor

CompoundFAK IC50 (nM)A549 Cell Line IC50 (µM)Reference
10b (HMC-18NH)9.90.8 researchgate.net
Colony Stimulating Factor 1 Receptor (CSF1R) Inhibitors

The Colony Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that governs the differentiation and maintenance of most tissue-resident macrophages and has emerged as a therapeutic target for various disorders, including cancer. rjpbr.comnih.gov The 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been identified as a promising starting point for the development of potent CSF1R inhibitors. mdpi.com

Research efforts have focused on enhancing CSF1R potency while minimizing off-target effects, particularly against EGFR. rjpbr.com Structure-activity relationship (SAR) studies have shown that the pyrrole (B145914) NH group and the N-3 of the pyrimidine (B1678525) ring are crucial for efficient CSF1R inhibition. mdpi.com In one series, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b ) was identified as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity and favorable absorption, distribution, metabolism, and excretion (ADME) properties.

In another study, compound 18h was developed as a potent and selective CSF1R inhibitor, displaying an IC50 value of 5.14 nM and achieving over 38-fold selectivity against other type III receptor tyrosine kinases. nih.gov This compound demonstrated suppression of tumor growth in a mouse xenograft model. nih.gov Further modifications, such as replacing a phenyl group at the 4-amino position with a tetrahydropyran (B127337) (THP) moiety, have led to compounds like the para-aniline derivative 16t , which retained high potency and showed improved solubility and reduced cell toxicity.

Table 2: Activity of Selected Pyrrolo[2,3-d]pyrimidine-based CSF1R Inhibitors

CompoundCSF1R IC50 (nM)Key FeaturesReference
12bLow-nanomolarPotent enzymatic activity and favorable ADME profile.
18h5.14>38-fold selectivity over other type III RTKs; in vivo efficacy. nih.gov
16tNot specifiedTHP-containing derivative with improved solubility and toxicity profile.
Janus Kinase (JAK) Inhibition and Dual JAK/Histone Deacetylase (HDAC) Inhibition

The this compound scaffold is a cornerstone in the development of Janus kinase (JAK) inhibitors, forming the core structure of approved drugs like Tofacitinib. These agents have transformed the treatment of numerous autoimmune and inflammatory diseases.

More recently, this scaffold has been employed to create dual-target inhibitors. A key mechanism of resistance to Histone Deacetylase (HDAC) inhibitors in solid tumors is the feedback activation of the JAK-STAT3 signaling pathway. This has prompted the development of dual JAK/HDAC inhibitors to overcome such resistance. A series of pyrrolo[2,3-d]pyrimidine-based derivatives were discovered to act as potent dual inhibitors of both JAK and HDAC enzymes.

Specifically, compounds 15d and 15h were found to potently inhibit JAK1, JAK2, and JAK3, as well as HDAC1 and HDAC6. These dual inhibitors demonstrated significant antiproliferative and proapoptotic activities in triple-negative breast cancer cell lines. Furthermore, they were shown to diminish the activation of signaling pathways triggered by tumor-associated fibroblasts, suggesting they could potentially overcome drug resistance mediated by the tumor microenvironment. In vivo studies confirmed the potential of this approach, as compound 15d effectively inhibited tumor growth in an MDA-MB-231 xenograft model.

Table 3: Activity of Pyrrolo[2,3-d]pyrimidine-based Dual JAK/HDAC Inhibitors

CompoundInhibited TargetsReported Biological ActivityReference
15dJAK1/2/3, HDAC1/6Potent dual inhibition; antiproliferative and proapoptotic in TNBC cells; effective in vivo.
15hJAK1/2/3, HDAC1/6Potent dual inhibition; antiproliferative and proapoptotic in TNBC cells.
c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, motility, and invasion, and their dysregulation is implicated in various cancers. The versatile this compound scaffold, known for its broad utility in targeting diverse kinase pathways, has also been identified as a pharmacophore for the inhibition of c-Met kinase. While often targeted as part of a multi-kinase inhibitor strategy, the adaptability of the scaffold allows for its modification to achieve activity against c-Met.

Other Kinase Targets (e.g., mTOR)

The adaptability of the this compound scaffold has enabled its application in developing inhibitors for a range of other kinases critical to cancer cell signaling. mdpi.com One such target is the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were developed as dual inhibitors of mTORC1 and mTORC2. Compound 12q from this series showed excellent mTOR kinase inhibition with an IC50 of 54 nM, an activity level comparable to the control compound BEZ235.

The scaffold has also been used to create multi-targeted kinase inhibitors designed to block several signaling pathways simultaneously. A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' produced compound 5k , which demonstrated potent inhibition against multiple tyrosine kinases, including EGFR, Her2, VEGFR2, and CDK2. Mechanistic studies showed that compound 5k could induce apoptosis and cell cycle arrest in HepG2 liver cancer cells.

Table 4: Inhibition Profile of Pyrrolo[2,3-d]pyrimidine Derivatives Against Other Kinases

CompoundTarget KinaseIC50 (nM)Reference
12qmTOR54
5kEGFR40
Her298
CDK2113
VEGFR2204

Receptor Modulation

Histamine (B1213489) H3 Receptor Ligands

Beyond kinase inhibition, the this compound scaffold has been successfully utilized to develop ligands for G-protein coupled receptors, such as the histamine H3 receptor (H3R). Inspired by pyrrolo[2,3-d]pyrimidines isolated from marine sponges, researchers have synthesized and optimized novel H3R ligands.

Structure-activity relationship studies have provided key insights for improving binding affinity and selectivity. It was found that incorporating a bipiperidine moiety as the basic "warhead" resulted in higher affinity compared to piperazine (B1678402) or morpholine (B109124) motifs. Additionally, a naphthyl group in the molecule's arbitrary region enhanced affinity relative to a phenyl derivative. The most potent compound from one study demonstrated selective H3R activity with a pKi value of 6.90.

Further optimization focused on 4-([1,4'-bipiperidin]-1'-yl)-pyrrolo[2,3-d]pyrimidines. This work led to the discovery that the simultaneous introduction of a lipophilic core with an electron-withdrawing substitution at the 7-position, coupled with dehalogenation at the 2-position, yielded compounds with significantly increased binding affinities. Compounds 11b and 12b from this series showed Ki values below 10 nM.

Table 5: Activity of Selected Pyrrolo[2,3-d]pyrimidine-based H3R Ligands

CompoundBinding AffinityKey Structural FeaturesReference
UnnamedpKi = 6.90Features a bipiperidine "warhead" and a naphthyl moiety.
11bKi < 10 nMDehalogenated at C2; features a lipophilic, electron-withdrawing group at N7.
12bKi < 10 nMDehalogenated at C2; features a lipophilic, electron-withdrawing group at N7.
Folate Receptor (FRα and FRβ) Targeting

Derivatives of the this compound scaffold have been extensively investigated as targeted antifolates for cancer chemotherapy, specifically leveraging the overexpression of folate receptors (FRα and FRβ) on the surface of various tumor cells. nih.govnih.gov These receptors, particularly FRα, are found in high abundance in malignancies such as ovarian and lung cancers, while being minimally expressed in normal tissues, making them an attractive target for selective drug delivery. mdpi.comnih.gov

The design of these compounds often involves modifying the 6-position of the pyrrolo[2,3-d]pyrimidine core with a side chain that mimics the structure of folic acid, thereby facilitating high-affinity binding to FRs. nih.govmdpi.com Research has demonstrated that 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine derivatives can exhibit potent, subnanomolar inhibitory concentrations (IC50) against FR-expressing tumor cell lines. nih.govacs.orgeurekaselect.com For instance, compounds with a thienoyl side chain have shown remarkable selectivity for FRα and FRβ over the ubiquitously expressed reduced folate carrier (RFC), which is a major route of uptake for classical antifolates and a source of systemic toxicity. nih.govnih.gov This selectivity is a key paradigm for tumor targeting. nih.govnih.gov

Docking studies have elucidated the binding mechanism, showing that the pyrrolo[2,3-d]pyrimidine scaffold fits into the folate binding cleft of FRα. Key interactions include hydrogen bonds between the 2-amino and 4-oxo groups of the pyrimidine ring with amino acid residues like Asp81, Arg103, and His135. nih.gov The bicyclic core itself is positioned within a hydrophobic pocket, mimicking the binding of the natural ligand's pteroyl ring. nih.gov The strategic design of these derivatives aims to optimize these interactions to enhance binding affinity and selectivity, leading to more effective and less toxic cancer therapies.

Table 1: Antiproliferative Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives in FR-Expressing Cells This table is interactive and can be sorted by clicking on the column headers.

Compound Cell Line Target Receptor IC50 (nM) Source
AGF150 (5) CHO FRα / FRβ < 1 nih.govacs.orgeurekaselect.com
AGF154 (7) CHO FRα / FRβ < 1 nih.govacs.orgeurekaselect.com
AGF150 (5) KB FRα < 1 acs.org
AGF154 (7) KB FRα < 1 acs.org
AGF150 (5) IGROV1 FRα < 1 acs.org
AGF154 (7) IGROV1 FRα < 1 acs.org
AGF150 (5) SKOV3 FRα < 1 acs.org
AGF154 (7) SKOV3 FRα < 1 acs.org

Inhibition of Parasitic Enzymes (e.g., Pteridine Reductase 1)

The this compound scaffold has been identified as a promising template for the development of inhibitors against parasitic enzymes, notably Pteridine Reductase 1 (PTR1). nih.gov PTR1 is a crucial enzyme in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania major, which are responsible for devastating diseases like African sleeping sickness and leishmaniasis. nih.govacs.org This enzyme provides a metabolic bypass for dihydrofolate reductase (DHFR), a common target for antifolate drugs, thereby conferring resistance to classical therapies. acs.org Consequently, inhibiting PTR1 is a key strategy for developing new and effective antiparasitic agents. nih.gov

Structure-based drug design has been employed to develop substituted pyrrolo[2,3-d]pyrimidines as potent PTR1 inhibitors. nih.gov These compounds are designed to fit into the active site of the enzyme, disrupting its function in reducing pterins and folates. Crystal structures of PTR1 complexed with various pyrrolo[2,3-d]pyrimidine inhibitors have guided the synthesis of new analogues with improved activity. nih.gov Research has shown that polysubstituted pyrrolopyrimidines are generally the most active inhibitors of both the PTR1 enzyme and the growth of T. brucei in culture. nih.gov The structural similarity of the pyrrolopyrimidine core to the aminopurine recognition motif of the parasite's P2 transporter may also facilitate the accumulation of these inhibitors within the parasite, enhancing their efficacy. nih.gov While some of these compounds have demonstrated trypanocidal activity in mouse models, issues with toxicity have highlighted the need for further optimization. acs.org

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Influence of Substituent Position and Nature on Biological Activity

Structure-activity relationship (SAR) studies of this compound derivatives have revealed that the position and chemical nature of substituents on the bicyclic core are critical determinants of their biological activity and target selectivity. nih.govmdpi.commdpi.com Modifications at the C4, C5, and C6 positions have been extensively explored to optimize potency against various targets, including kinases and folate receptors. mdpi.comresearchgate.net

For instance, in the development of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, substitutions at the C4 and C6 positions were found to be crucial for activity, whereas modifications at the C5 position often led to inactive compounds. mdpi.com The introduction of specific aryl amines and pyridyl units at these positions through reactions like the Suzuki-Miyaura cross-coupling has yielded potent inhibitors with low nanomolar efficacy. mdpi.com Similarly, for antifolates targeting FRs, the nature of the side chain at the C6-position significantly impacts transport selectivity and potency. rsc.org A thienoyl moiety in the side chain, for example, has been shown to confer selectivity for FRs and the proton-coupled folate transporter (PCFT) over the RFC. mdpi.comrsc.org The length of the carbon bridge connecting the heterocyclic core to the glutamate (B1630785) portion also plays a critical role, with shorter bridge lengths often leading to increased antiproliferative activity. rsc.org

Role of Halogenation Patterns in Ligand Affinity

The strategic incorporation of halogen atoms into the this compound scaffold is a widely used strategy to enhance ligand affinity, potency, and selectivity. researchgate.netmdpi.com The position, number, and type of halogen substituent can profoundly influence the compound's pharmacological properties. researchgate.net Halogenation can alter the electronic distribution of the molecule, improve hydrophobic interactions within the target's binding pocket, and enhance metabolic stability. researchgate.netmdpi.com

Conformational Effects on Target Binding and Selectivity

The three-dimensional conformation of this compound derivatives plays a pivotal role in their binding to biological targets and their resulting selectivity. The flexibility or rigidity of the molecule, particularly of the side chains attached to the core scaffold, can dictate how well the ligand fits into the active site of an enzyme or the binding pocket of a receptor. researchgate.net

For antifolates targeting folate transport systems, the distance and conformational flexibility of the bridge connecting the pyrrolo[2,3-d]pyrimidine core to the L-glutamate moiety are critical for selectivity. rsc.org Studies have shown that varying the bridge length can switch the preference of the compound between different folate transporters like FRs, PCFT, and RFC. rsc.org For instance, decreasing the bridge length from a more flexible 8-carbon chain to a more constrained 4-carbon chain was associated with a substantial increase in antiproliferative activity, reflecting improved transport by the tumor-selective FRs and PCFT. rsc.org Conformationally restricted analogs, where the flexibility of the side chain is limited, have been synthesized to probe the optimal spatial arrangement for binding and to enhance selectivity for the desired biological target. rsc.org

Bioisosteric Replacements (e.g., Thienopyrimidine Analogs)

The thieno[2,3-d]pyrimidine (B153573) scaffold has been successfully explored as a bioisostere of the pyrrolo[2,3-d]pyrimidine core in the development of inhibitors for targets such as RET kinase. SAR studies have shown that these analogs can exhibit potent, low nanomolar inhibition of both wild-type and drug-resistant mutant forms of the enzyme. Beyond the core, bioisosteric replacements are also applied to the side chains. For example, in the development of GARFTase inhibitors, a 2,5-thienyl ring was substituted for a 1,4-phenyl ring found in an earlier lead compound, resulting in a new, potent analog. mdpi.com This demonstrates that thoughtful bioisosteric modifications, both in the heterocyclic core and its substituents, are a powerful tool for optimizing the pharmacological profile of this compound-based agents.

Molecular Hybridization and Scaffold Hopping Strategies

In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists frequently employ advanced drug design strategies such as molecular hybridization and scaffold hopping. The this compound core, a privileged scaffold, has proven to be an exceptionally versatile platform for the application of these strategies, leading to the development of innovative compounds with diverse pharmacological activities.

Molecular Hybridization

Molecular hybridization involves the rational design of a single molecule by combining two or more pharmacophores or bioactive moieties from different parent compounds. mdpi.com This approach aims to create a new chemical entity with a synergistic or additive biological effect, potentially targeting multiple pathways or overcoming resistance mechanisms.

Several research endeavors have successfully utilized the pyrrolo[2,3-d]pyrimidine scaffold in hybridization strategies:

Multi-Kinase Inhibitors: To address the multifactorial nature of cancer, researchers have designed hybrid compounds capable of inhibiting multiple protein kinases. nih.gov One such strategy involved linking the pyrrolo[2,3-d]pyrimidine scaffold with an isatin (B1672199) moiety through a hydrazine (B178648) linker. nih.govnih.gov This combination yielded derivatives with promising multi-kinase inhibitory effects and potent antiproliferative activity against various human cancer cell lines. nih.govnih.govresearchgate.net Another approach synthesized a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides’, creating hybrids that showed significant cytotoxic effects and inhibitory activity against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2. nih.gov

CSF1R Inhibitors: Inspired by the structure of the marketed drug Pexidartinib, a colony-stimulating factor 1 receptor (CSF1R) inhibitor, scientists have created hybrids by merging fragments of Pexidartinib with the pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.netscilit.com These novel compounds were synthesized by incorporating Pexidartinib fragments at the C4, C5, and C6 positions of the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.comresearchgate.netresearchgate.net The resulting hybrid, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) , emerged as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity and favorable cellular efficacy. mdpi.comresearchgate.netnih.gov

Dual-Function Degraders and Inhibitors: Moving beyond simple inhibition, hybridization has been used to create molecules with dual mechanisms of action. A novel series of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids were designed as first-in-class dual degraders of Cyclin D1/3 and CDK4/6. rsc.orgresearchgate.net Unlike traditional inhibitors, these compounds facilitate the targeted degradation of these key cell cycle regulators through the Ubiquitin-Proteasome System. rsc.org In a different study, pyrrolo[2,3-d]pyrimidine-based derivatives were developed as potent dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC), showing promise in treating refractory solid tumors. nih.gov

Hybrid Compound Class Constituent Pharmacophores Biological Target/Activity Key Findings
Isatin Hybrids Pyrrolo[2,3-d]pyrimidine + Isatin Multi-kinase inhibition; Anticancer Compound 7 showed promising anticancer effects and suppressed cell cycle progression. nih.govnih.gov
Pexidartinib Hybrids Pyrrolo[2,3-d]pyrimidine + Pexidartinib fragments CSF1R Inhibition Compound 12b emerged as a potent inhibitor with low-nanomolar enzymatic activity. mdpi.comresearchgate.netnih.gov
Endoperoxide Hybrids Pyrrolo[2,3-d]pyrimidine + Endoperoxide Dual degradation of Cyclin D1/3 & CDK4/6 Compound E2 facilitates targeted protein degradation via the Ubiquitin-Proteasome System. rsc.org
Benzohydrazide Hybrids Pyrrolo[2,3-d]pyrimidine + Halogenated benzylidene-benzohydrazide Multi-kinase inhibition (EGFR, Her2, VEGFR2, CDK2) Compound 5k exhibited IC50 values ranging from 40 to 204 nM against target enzymes. nih.gov
JAK/HDAC Hybrids Pyrrolo[2,3-d]pyrimidine core Dual JAK & HDAC Inhibition Compounds 15d and 15h potently inhibited JAK1/2/3 and HDAC1/6. nih.gov

Scaffold Hopping

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds by modifying the central core structure (scaffold) of a known active molecule while retaining its key biological activity. This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

The pyrrolo[2,3-d]pyrimidine framework is central to scaffold hopping in two distinct ways:

As a Bioisostere of Purine: The pyrrolo[2,3-d]pyrimidine scaffold is also known as 7-deazapurine. nih.gov It is a structural analogue and bioisostere of the naturally occurring purine ring system, where the nitrogen atom at position 7 is replaced by a carbon atom. nih.govnih.gov This substitution makes the five-membered ring more electron-rich and provides a new vector for chemical modification at the C7 position, which is not possible in the parent purine. nih.gov This classic example of scaffold hopping often leads to derivatives with enhanced binding to enzymes or improved base-pairing properties in DNA or RNA. nih.gov Many pyrrolo[2,3-d]pyrimidine-based kinase inhibitors derive their efficacy from this structural mimicry of adenine, the core of ATP. nih.govnih.goveurekaselect.com

As a Destination Scaffold: The pyrrolo[2,3-d]pyrimidine core also serves as a stable and effective "destination" scaffold for hopping from other known active compounds. The development of the aforementioned CSF1R inhibitors is a prime example. mdpi.com In this case, the dipyridine moiety from the marketed drug Pexidartinib was effectively "hopped" onto the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com This strategy successfully transferred the desired pharmacophoric features to a new core, resulting in a novel chemical series with high potency. mdpi.comresearchgate.net

Original Scaffold Hopped Scaffold Resulting Compound Class Therapeutic Target
Purine Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) 7-Deazapurine Nucleosides & Kinase Inhibitors Various (e.g., Kinases, Polymerases)
Pexidartinib Core Pyrrolo[2,3-d]pyrimidine Novel Pyrrolo[2,3-d]pyrimidine Derivatives CSF1R

Mechanistic Studies of 6h Pyrrolo 2,3 D Pyrimidine Biological Action

Cellular Signaling Pathway Modulation

Derivatives of the 6H-Pyrrolo[2,3-d]pyrimidine scaffold have been shown to exert significant influence over cellular signaling cascades, leading to outcomes such as the halting of cell proliferation and the induction of cell death.

Cell Cycle Regulation and Arrest

A key mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exhibit their anti-proliferative effects is through the disruption of the cell cycle. nih.govnih.gov By impeding the progression of cells through their division cycle, these compounds can effectively halt the growth of cancerous tissues.

For instance, the halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivative, known as compound 5k, has been shown to induce cell cycle arrest in HepG2 liver cancer cells. nih.gov Investigations revealed that treatment with this compound prevents cells from proceeding from the G0–G1 phase to the S phase, which is the stage of DNA replication. nih.gov This blockage effectively suppresses cancer cell proliferation. nih.gov Similarly, another derivative containing a urea (B33335) moiety, compound 9e, was found to arrest human lung cancer (A549) cells in the G0/G1 phase of the cell cycle. nih.gov

CompoundCell LineEffectAffected Phase
Compound 5kHepG2 (Liver Cancer)Induces cell cycle arrestG0/G1
Compound 9eA549 (Lung Cancer)Induces cell cycle arrestG0/G1

Apoptosis Induction and Programmed Cell Death Pathways

Beyond halting cell proliferation, many pyrrolo[2,3-d]pyrimidine derivatives are capable of inducing apoptosis, or programmed cell death. nih.govnih.gov This is a critical anti-cancer mechanism, as it leads to the elimination of malignant cells.

Flow cytometry analysis has confirmed that compounds such as 5k induce apoptosis in HepG2 cells. nih.gov Further studies have identified other derivatives, including compounds 15d and 15h, which display pro-apoptotic activities in triple-negative breast cancer cell lines. acs.orgnih.gov Compound 9e has been demonstrated to induce late-stage apoptosis in A549 lung cancer cells, specifically through the activation of the mitochondrial apoptotic pathway. nih.gov

Modulation of Proapoptotic Protein Upregulation (e.g., Caspase-3, Bax)

The induction of apoptosis by pyrrolo[2,3-d]pyrimidine derivatives is often mediated by the upregulation of key pro-apoptotic proteins. nih.gov Among the most significant of these are Caspase-3 and Bax. Caspases are a family of proteases that execute the process of apoptosis, while Bax plays a crucial role in the mitochondrial pathway of apoptosis. mdpi.comdovepress.com

Mechanistic studies of compound 5k showed that its apoptotic effect is accompanied by a notable increase in the levels of Caspase-3 and Bax proteins. nih.govnih.gov In a similar fashion, compound 9e was found to enhance the expression of Bax and increase the levels of Caspase-9 and Caspase-3, further confirming its action through the mitochondrial pathway. nih.gov

Inhibition of Anti-apoptotic Protein Activity (e.g., Bcl-2)

Complementing the upregulation of pro-apoptotic proteins, pyrrolo[2,3-d]pyrimidine derivatives also function by inhibiting anti-apoptotic proteins like Bcl-2. nih.gov The Bcl-2 protein family is central to the regulation of apoptosis, with Bcl-2 itself acting to prevent cell death. nih.gov By downregulating the activity of Bcl-2, these compounds shift the cellular balance in favor of apoptosis. nih.gov

Research has consistently shown that the treatment of cancer cells with compounds like 5k and 9e leads to a marked downregulation of Bcl-2 activity. nih.govnih.govnih.gov This reduction in anti-apoptotic protection renders the cancer cells more susceptible to programmed cell death. nih.govnih.gov The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant of a cell's fate, and by increasing this ratio, pyrrolo[2,3-d]pyrimidines effectively promote apoptosis.

CompoundPro-Apoptotic Protein ModulationAnti-Apoptotic Protein Modulation
Compound 5kUpregulation of Caspase-3 and BaxDownregulation of Bcl-2
Compound 9eUpregulation of Caspase-3, Caspase-9, and BaxDownregulation of Bcl-2

Inhibition of Specific Signaling Pathways (e.g., LIFR-JAK-STAT)

Certain pyrrolo[2,3-d]pyrimidine-based derivatives have been engineered as potent dual inhibitors that target specific signaling pathways known to be dysregulated in cancer. acs.orgnih.gov One such critical pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Compounds 15d and 15h, for example, have been developed as dual inhibitors of JAK and histone deacetylases (HDACs). acs.orgnih.gov These compounds were shown to diminish the activation of the LIFR-JAK-STAT signaling pathway, which can be triggered by tumor-associated fibroblasts and contribute to drug resistance. acs.orgnih.gov Other derivatives have been identified as potent inhibitors of STAT6, a key transcription factor in the interleukin-4 (IL-4) signaling pathway, suggesting therapeutic potential in allergic conditions. researchgate.net

Membrane Transport Mechanisms and Cellular Uptake Selectivity

A significant aspect of the mechanism of action for certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates is their selective uptake into tumor cells. nih.gov This selectivity is achieved by exploiting specific membrane transport proteins that are often overexpressed in cancer cells or are more active in the tumor microenvironment. nih.govnih.gov

These compounds have been designed for selective transport via high-affinity folate receptors (FRs) and the proton-coupled folate transporter (PCFT), with poor substrate activity for the reduced folate carrier (RFC), which is more ubiquitously expressed in normal tissues. nih.govnih.gov

Folate Receptors (FRs) : High levels of FRs, particularly FRα, are expressed in certain cancers like ovarian cancer. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives can be designed to bind with high affinity to these receptors, facilitating their entry into tumor cells. nih.govacs.org

Proton-Coupled Folate Transporter (PCFT) : The PCFT system functions optimally in acidic conditions. nih.gov Since many solid tumors have a low pH (acidic) microenvironment, this transporter provides another selective pathway for the uptake of these compounds into cancer cells. nih.gov

This selective transport mechanism offers a significant therapeutic advantage, as it allows for the targeted delivery of the cytotoxic agent to tumor cells while minimizing exposure and potential toxicity to normal tissues that primarily rely on the RFC for folate uptake. nih.govnih.gov The antiproliferative activity of these compounds is linked to their ability to inhibit key enzymes in the de novo purine (B94841) nucleotide biosynthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), after they have been selectively internalized by the cancer cells. nih.gov

Proton-Coupled Folate Transporter (PCFT) Involvement

The Proton-Coupled Folate Transporter (PCFT) is a symporter that optimally functions at an acidic pH, a condition often characteristic of the microenvironment of solid tumors. nih.gov This has made PCFT an attractive target for the selective delivery of chemotherapeutic agents. Research has demonstrated that novel 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates can be selectively taken up by PCFT. nih.gov

Studies utilizing isogenic Chinese hamster ovary (CHO) cell lines engineered to express human PCFT (hPCFT) have been pivotal in establishing the role of this transporter. For instance, certain 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine antifolate thiophene (B33073) regioisomers, such as AGF150 and AGF154, demonstrated potent inhibition of proliferation in CHO cells expressing PCFT, with IC50 values under 7 nM. nih.govelsevierpure.com The activity of these compounds is pH-dependent, consistent with the transport mechanism of PCFT. nih.gov

Further investigations have explored the structure-activity relationship of these compounds concerning PCFT. The length of the carbon bridge between the pyrrolo[2,3-d]pyrimidine core and the side chain has been shown to be a critical determinant of PCFT-mediated uptake. nih.govnih.gov Specifically, analogs with three and four-carbon bridges were found to be potent inhibitors in PCFT-expressing cells, whereas those with shorter or longer bridges were significantly less active. doi.org One particular analog, referred to as compound 1 , was identified as a potent inhibitor of proliferation in a CHO subline expressing hPCFT, and it competitively inhibited the transport of [³H]methotrexate, indicating it is a substrate for the carrier. nih.gov The acidic tumor microenvironment enhances the activity of PCFT, thus favoring the uptake of these pyrrolo[2,3-d]pyrimidine derivatives into cancer cells that express this transporter. nih.govnih.gov

Table 1: Antiproliferative Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Analogs in PCFT-Expressing Cells

Compound Cell Line IC50 (nM) Reference
AGF150 (5) CHO/PCFT < 7 nih.gov
AGF154 (7) CHO/PCFT < 7 nih.gov
Compound 6 CHO/PCFT ~4-fold more potent than compound 1 nih.gov

Folate Receptor (FR) Mediated Uptake

Folate receptors, particularly FRα and FRβ, are high-affinity, glycosylphosphatidylinositol-anchored proteins that internalize folates and antifolates via receptor-mediated endocytosis. nih.gov Their expression is often upregulated in various malignancies, including ovarian and kidney cancers, while being restricted in normal tissues, making them a prime target for cancer-specific drug delivery. nih.govnih.gov

Numerous studies have confirmed that 6-substituted pyrrolo[2,3-d]pyrimidine derivatives are potent substrates for FRs. nih.gov For example, the thienoyl regioisomers AGF150 and AGF154 exhibited sub-nanomolar IC50 values (< 1 nM) in CHO cell lines engineered to express FRα or FRβ. nih.govelsevierpure.com This high potency is indicative of efficient FR-mediated uptake. The inhibition of proliferation by these compounds in FR-expressing cells can be abolished by the addition of excess folic acid, confirming that their cellular entry is mediated by this receptor. acs.org

The structural features of the pyrrolo[2,3-d]pyrimidine scaffold and its substituents play a crucial role in FR binding and subsequent uptake. acs.org Modifications to the amino acid portion of these molecules, for instance, can significantly impact their affinity for FRα and FRβ. acs.org The design of these compounds often aims to maximize their selectivity for FRs over other folate transporters to enhance their tumor-targeting capabilities. nih.gov This selectivity is a key attribute, as it allows for potent inhibition of tumor cells expressing FRs, such as KB, IGROV1, and SKOV3 human tumor cell lines, at subnanomolar concentrations. nih.govresearchgate.net

Table 2: Antiproliferative Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Analogs in FR-Expressing Cells

Compound Cell Line IC50 (nM) Reference
AGF150 (5) CHO/FRα & FRβ < 1 nih.gov
AGF154 (7) CHO/FRα & FRβ < 1 nih.gov
Compound 6 CHO/FRα ~1 nih.gov
Compound 9 CHO/FRα ~1 nih.gov

Reduced Folate Carrier (RFC) Selectivity Studies

The Reduced Folate Carrier (RFC) is ubiquitously expressed in both normal and cancerous tissues and is the primary transporter for classic antifolates like methotrexate. nih.gov A key strategy in the development of novel pyrrolo[2,3-d]pyrimidine antifolates has been to design compounds that are poor substrates for RFC. This selectivity is advantageous as it can potentially reduce the dose-limiting toxicities associated with the uptake of antifolates by healthy tissues. nih.gov

Extensive research has demonstrated that many 6-substituted pyrrolo[2,3-d]pyrimidine derivatives exhibit remarkable selectivity for PCFT and FRs over RFC. nih.govnih.gov In studies using CHO cell lines that exclusively express human RFC (hRFC), these novel analogs were often found to be inactive as growth inhibitors, even at high concentrations (up to 1000 nM). doi.orgnih.gov For example, a novel pyrrolo[2,3-d]pyrimidine thienoyl antifolate, compound 1 , was shown not to be transported by hRFC. nih.gov Similarly, a series of pyridyl-substituted pyrrolo[2,3-d]pyrimidines, including the potent compound 6 , were inactive against RFC-expressing cells. nih.gov

This selectivity is a paradigm for selective tumor targeting, as it directs the cytotoxic effects of the antifolates towards cancer cells that overexpress FRα and/or PCFT, while sparing normal tissues where RFC is the predominant folate transporter. nih.govresearchgate.net The molecular basis for this selectivity lies in the structural differences between the transporters and how they recognize and bind their substrates. The unique scaffold of the 6-substituted pyrrolo[2,3-d]pyrimidines appears to be sterically or electronically incompatible with the binding pocket of RFC, thereby preventing efficient transport. nih.gov

Table 3: Selectivity Profile of Pyrrolo[2,3-d]pyrimidine Analogs for Folate Transporters

Compound RFC Activity PCFT Activity FR Activity Reference
AGF150 (5) & AGF154 (7) Poor Substrate Good Substrate Excellent Substrate nih.gov
Compound 1 Not Transported Good Substrate Not Specified nih.gov
Compound 2 & 3 Negligible Active Active doi.org
Compound 6 Inactive Active Active nih.gov

Future Directions and Emerging Research Areas for 6h Pyrrolo 2,3 D Pyrimidine

Development of Novel Therapeutic Agents

The inherent biological activity of the 6H-pyrrolo[2,3-d]pyrimidine nucleus has made it a privileged scaffold in the development of novel therapeutic agents. A significant area of focus is the design of new kinase inhibitors. Researchers are actively exploring derivatives of this compound as potent inhibitors of various kinases implicated in cancer and other diseases. For instance, novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds have shown promise as multi-targeted kinase inhibitors. nih.govmdpi.com One such compound, 5k, demonstrated significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM. nih.govmdpi.com Furthermore, a series of pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of RET kinase, with compound 59 emerging as a lead candidate with low nanomolar potency against both wild-type and mutant forms of the enzyme. nih.gov Another study highlighted compound 12i as a selective inhibitor of the T790M mutant EGFR, with an impressive IC50 value of 0.21 nM, showcasing the potential for developing highly targeted therapies for non-small cell lung cancer (NSCLC). nih.gov

Beyond cancer, the antimicrobial potential of this compound derivatives is an expanding field of research. Studies have identified 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus, with the most active compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov The antiviral properties of this scaffold are also under investigation, with certain derivatives showing significant activity against Zika virus, Rotavirus, and Coxsackievirus B4. mdpi.comnih.gov For example, one compound demonstrated an EC50 value of 5.25 µM against the Zika virus. mdpi.com

The following table summarizes the biological activities of selected this compound derivatives:

CompoundTarget/ActivityReported ValueDisease Indication
Compound 5kEGFR, Her2, VEGFR2, CDK2 inhibitorIC50: 40-204 nMCancer
Compound 59RET kinase inhibitorLow nanomolar potencyThoracic cancers
Compound 12iT790M mutant EGFR inhibitorIC50: 0.21 nMNon-small cell lung cancer
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesAntibacterial (S. aureus)MIC: 8 mg/LBacterial infections
Unnamed CompoundAntiviral (Zika virus)EC50: 5.25 µMZika virus infection

Advancements in Synthetic Methodologies and Green Chemistry

The development of efficient and sustainable synthetic routes to access diverse this compound derivatives is a cornerstone of future research. Traditional synthetic methods are being refined, and novel strategies are being explored to improve yield, reduce reaction times, and enhance structural diversity. Recent advancements include the use of innovative synthetic strategies such as Ugi–Smiles reactions, Sonogashira coupling, and regioselective cyclization. nih.gov

A significant emerging trend is the integration of green chemistry principles into the synthesis of these compounds. Researchers are focusing on developing eco-friendly protocols that minimize the use of hazardous reagents and solvents. One such approach involves the use of β-cyclodextrin as a reusable promoter in water, an environmentally benign solvent, for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. rsc.org Another green approach utilizes multicomponent reactions catalyzed by Cu@KF/Clinoptilolite nanoparticles in water at room temperature. tandfonline.com These methods not only offer environmental benefits but also often result in high yields and simplified purification processes. The development of one-pot, three-component reactions is another strategy being employed to create polyfunctionalized pyrrolo[2,3-d]pyrimidines in a more atom-economical and efficient manner.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational and experimental techniques is revolutionizing the drug discovery process for this compound derivatives. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are being increasingly used to predict the binding modes and affinities of new compounds with their biological targets. nih.gov This computational pre-screening allows for the rational design of more potent and selective inhibitors, saving significant time and resources in the laboratory.

For instance, molecular docking studies have been instrumental in understanding the interactions of pyrrolo[2,3-d]pyrimidine-based inhibitors with the active sites of kinases like RET, providing a structural basis for their inhibitory activity. nih.gov These computational insights guide the synthetic efforts towards molecules with improved pharmacological profiles. The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm that will continue to drive the discovery of novel this compound-based drugs.

Exploration of New Biological Targets and Disease Indications

While the therapeutic potential of 6H-pyrrolo[2,3-d]pyrimidines in cancer and infectious diseases is well-established, a key area of future research lies in the exploration of novel biological targets and, consequently, new disease indications. The versatility of the scaffold allows for the generation of large and diverse chemical libraries, which can be screened against a wide array of biological targets.

Emerging research is beginning to uncover the potential of these compounds in other therapeutic areas. For example, their anti-inflammatory properties are being investigated, suggesting potential applications in chronic inflammatory diseases. nih.gov The discovery of their activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4 opens up new avenues for the development of treatments for viral gastroenteritis. nih.gov As high-throughput screening technologies and our understanding of disease biology advance, it is anticipated that the therapeutic landscape for this compound derivatives will continue to expand, revealing new and unexpected applications for this remarkable heterocyclic compound.

Q & A

Q. What are the foundational synthetic strategies for constructing the 6H-pyrrolo[2,3-d]pyrimidine scaffold?

The synthesis typically involves two approaches: (1) building the pyrimidine ring onto a substituted pyrrole using urea derivatives or formamides, or (2) condensing 4-aminopyrimidines with 2-oxo-alkyl substituents to form the fused pyrrole ring . For example, 4-aminopyrimidines with a 5-position oxo-ethyl group can cyclize under acidic conditions to yield the core structure. Key intermediates should be characterized via NMR and mass spectrometry to confirm regiochemistry.

Q. How should researchers handle and store this compound derivatives safely?

Derivatives like 4-amino-7H-pyrrolo[2,3-d]pyrimidine are classified as toxic solids (UN2811, Hazard Class 6.1). Transport requires adherence to ADR/RID and IMDG regulations, including secondary containment and hazard labeling. Storage should occur in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation, with temperature control (-20°C for lab-scale quantities) .

Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?

Initial screening often involves kinase inhibition assays (e.g., FAK or CHK1) using recombinant enzymes and ATP-binding competition measurements. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives with C4 substitutions are tested in vitro for IC50 values, followed by cell viability assays (e.g., MTT) in cancer lines like HeLa or MCF-7 .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 6-substituted pyrrolo[2,3-d]pyrimidines be addressed?

Regioselectivity issues arise during cyclization or cross-coupling steps. Strategies include:

  • Using directing groups (e.g., boronic esters) to control Suzuki-Miyaura coupling positions .
  • Optimizing reaction conditions (e.g., Pd catalyst loading, temperature) to favor 6-substitution over 5- or 7-substitution .
  • Validating outcomes via X-ray crystallography or 2D NMR (e.g., NOESY) to confirm substitution patterns .

Q. What structural modifications enhance the kinase selectivity of pyrrolo[2,3-d]pyrimidine-based inhibitors?

  • C4 position : Bulky substituents (e.g., aryl groups) improve FAK selectivity by occupying hydrophobic pockets in the ATP-binding site .
  • C6 position : Electron-withdrawing groups (e.g., chloro, cyano) increase CHK1 inhibition by enhancing hydrogen bonding with catalytic lysine residues .
  • N7 protonation : Adjusting pKa via substituents (e.g., methyl groups) can modulate interactions with kinase hinge regions .

Q. How can contradictory biological data between in vitro and in vivo studies be resolved?

Discrepancies may arise from metabolic instability or off-target effects. Mitigation strategies include:

  • Prodrug design : Masking polar groups (e.g., phosphate esters) to improve bioavailability .
  • Metabolic profiling : Using liver microsomes or cytochrome P450 assays to identify degradation pathways .
  • Pharmacokinetic optimization : Adjusting logP (via substituents like ethyl or fluorine) to balance solubility and membrane permeability .

Q. What computational methods are effective for predicting the binding modes of pyrrolo[2,3-d]pyrimidine derivatives?

  • Molecular docking : Tools like AutoDock Vina can model interactions with kinase domains (e.g., JAK2 or FAK) using crystal structures (PDB: 4Z0I for FAK) .
  • MD simulations : Assess binding stability by simulating ligand-protein complexes over 100-ns trajectories in explicit solvent .
  • QSAR models : Use substituent electronic parameters (Hammett σ) to correlate structural features with IC50 values .

Methodological Considerations

Q. How can researchers validate the purity and identity of novel this compound derivatives?

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for molecular ion confirmation .
  • Elemental analysis : Compare experimental C/H/N ratios with theoretical values (deviation <0.4% acceptable) .
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in aromatic regions .

Q. What strategies optimize yield in multi-step syntheses of pyrrolo[2,3-d]pyrimidine hybrids?

  • Protecting groups : Temporarily block reactive amines (e.g., Boc or Fmoc) during heterocycle formation .
  • Flow chemistry : Improve reaction efficiency for high-temperature steps (e.g., cyclizations) .
  • Catalyst screening : Test Pd(OAc)2/XPhos or Buchwald-Hartwig conditions for C-N couplings .

Data Interpretation and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

Include:

  • Detailed reaction conditions : Solvent purity, exact equivalents, and temperature gradients.
  • Workup protocols : Specific extraction solvents (e.g., EtOAC vs. DCM) and drying agents (e.g., Na2SO4) .
  • Characterization data : Full spectral parameters (NMR shifts, coupling constants) and chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.